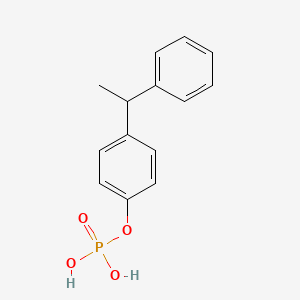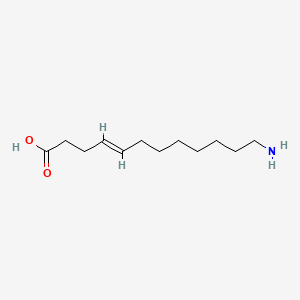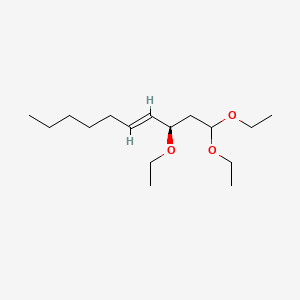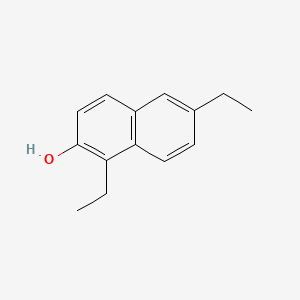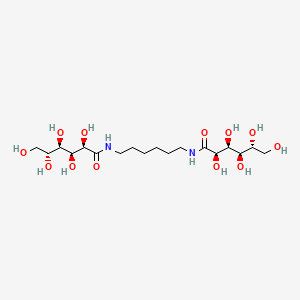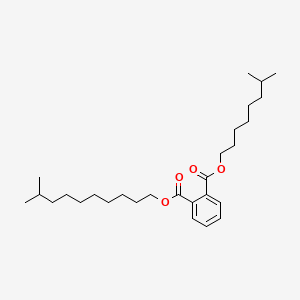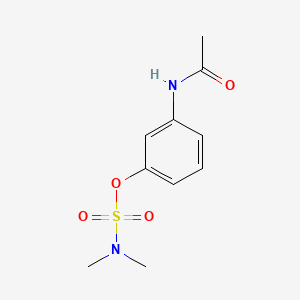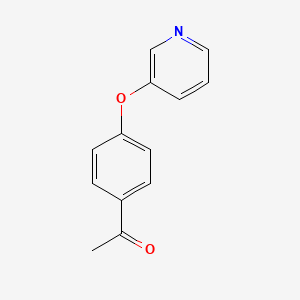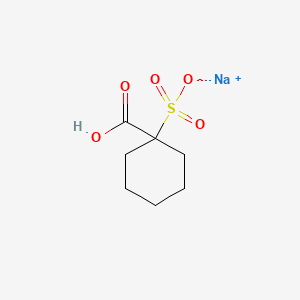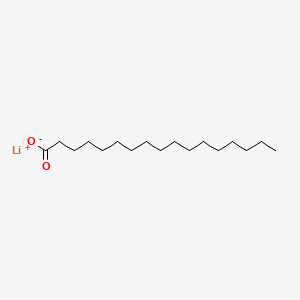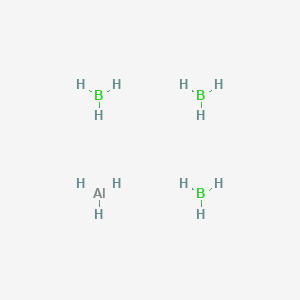
Aluminum, tris(tetrahydroborato(1-)-kappaH,kappaH')-, (OC-6-11)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, tris(tetrahydroborato(1-)-kappaH,kappaH’)-, (OC-6-11)-, also known as aluminum tris(acetylacetonate), is a coordination compound with the formula C15H21AlO6. It is a white to yellow crystalline powder that is soluble in organic solvents but insoluble in water. This compound is widely used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aluminum tris(acetylacetonate) can be synthesized by reacting aluminum chloride (AlCl3) with acetylacetone (2,4-pentanedione) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs in an organic solvent like ethanol or toluene under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, aluminum tris(acetylacetonate) is produced using similar methods but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial crystallization techniques. The compound is then dried and packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum tris(acetylacetonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide.
Reduction: It can be reduced to form aluminum metal.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products Formed
Oxidation: Aluminum oxide (Al2O3)
Reduction: Aluminum metal (Al)
Substitution: New coordination compounds with different ligands
Aplicaciones Científicas De Investigación
Aluminum tris(acetylacetonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is used in the preparation of bio-compatible materials and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an imaging agent.
Industry: The compound is used in the production of coatings, adhesives, and as a precursor for aluminum oxide films in electronics.
Mecanismo De Acción
The mechanism of action of aluminum tris(acetylacetonate) involves the coordination of the aluminum ion with the acetylacetonate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Aluminum tris(2,4-pentanedionato-O,O’)-, (OC-6-11)-
- Aluminum tris(2,4-pentanedionato-κO2,κO4)-, (OC-6-11)-
Uniqueness
Aluminum tris(acetylacetonate) is unique due to its stability and solubility in organic solvents, making it suitable for a wide range of applications. Its ability to form stable complexes with various ligands also sets it apart from other aluminum compounds.
Propiedades
Número CAS |
13771-22-7 |
|---|---|
Fórmula molecular |
AlB3H12 |
Peso molecular |
71.5 g/mol |
Nombre IUPAC |
alumane;borane |
InChI |
InChI=1S/Al.3BH3.3H/h;3*1H3;;; |
Clave InChI |
DOKDFYFIEFJHIR-UHFFFAOYSA-N |
SMILES canónico |
B.B.B.[AlH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)


